molecular formula C12H8I+ B1195379 Diphenyleneiodonium CAS No. 244-54-2

Diphenyleneiodonium

Cat. No.: B1195379
CAS No.: 244-54-2
M. Wt: 279.10 g/mol
InChI Key: QFXKXRXFBRLLPQ-UHFFFAOYSA-N
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Description

Diphenyleneiodonium is a chemical compound known for its role as an inhibitor of nicotinamide adenine dinucleotide phosphate oxidase (NOX) and other flavoenzymes. It has a molecular formula of C₁₂H₈I and is often used in scientific research due to its ability to modulate reactive oxygen species (ROS) production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyleneiodonium can be synthesized through a two-stage process involving the conversion of 2-aminobiphenyl to 2-iodobiphenyl, followed by the conversion of 2-iodobiphenyl to bis(this compound) sulfate . The reaction conditions typically involve the use of sodium iodide and other reagents under controlled temperatures and pressures.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory preparation, with scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: Diphenyleneiodonium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as NADH and other substrates are used under conditions that facilitate electron transfer.

    Substitution: Halogen exchange reactions may involve reagents like sodium iodide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically result in the formation of oxidized NADH products .

Mechanism of Action

Properties

IUPAC Name

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXKXRXFBRLLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate)
Record name Diphenyleneiodonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00924595
Record name Dibenzo[b,d]iodol-5-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-54-2
Record name Diphenyleneiodonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyleneiodonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyleneiodonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dibenzo[b,d]iodol-5-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYLENEIODONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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